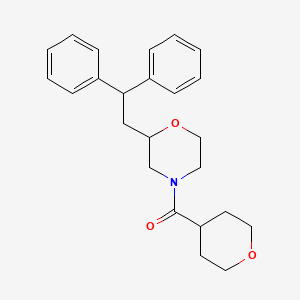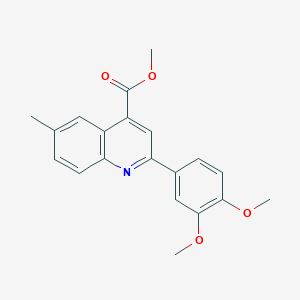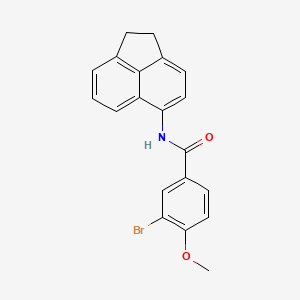
2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique chemical properties and has been studied extensively for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine is not well understood. However, studies have suggested that it may act as a modulator of certain receptors and enzymes in the body, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound may have various biochemical and physiological effects on the body. These effects include the modulation of certain receptors and enzymes, as well as the potential to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine in lab experiments is its unique chemical properties, which make it an ideal compound for studying various biological processes. However, one of the limitations of using this compound is its limited solubility in certain solvents, which may affect its bioavailability in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine. One potential direction is to further study its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further research is needed to better understand its mechanism of action and the specific receptors and enzymes it may interact with in the body. Finally, more studies are needed to optimize its synthesis method and improve its bioavailability in experimental settings.
In conclusion, this compound is a unique chemical compound that has gained significant attention in the field of scientific research. It has shown potential as a therapeutic agent for various diseases and has been studied extensively for its biochemical and physiological effects on the body. While there are limitations to its use in lab experiments, there are several future directions for its study that may lead to important breakthroughs in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine involves the condensation of 2,2-diphenylethylamine with tetrahydro-2H-pyran-4-carboxylic acid, followed by the reaction of the resulting product with morpholine. This method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has shown potential as a therapeutic agent for various diseases.
Propriétés
IUPAC Name |
[2-(2,2-diphenylethyl)morpholin-4-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c26-24(21-11-14-27-15-12-21)25-13-16-28-22(18-25)17-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21-23H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIAPIAONQYXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCOC(C2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B6102214.png)
![4-[3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol](/img/structure/B6102215.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(3-thienyl)acetamide](/img/structure/B6102220.png)

![2-[(4-chlorophenyl)thio]butanamide](/img/structure/B6102230.png)
![N-[1-{[2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6102238.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6102240.png)
![{3-(2-phenylethyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol](/img/structure/B6102241.png)
![4-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6102247.png)

![N-methyl-N-(2-phenylethyl)-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6102267.png)
![N-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6102293.png)

![methyl 1-[2-hydroxy-3-(3-{[methyl(4-pyrimidinylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6102306.png)